2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromine atoms at positions 3 and 5, and an acetic acid moiety at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid typically involves the bromination of 1H-pyrazole followed by the introduction of the acetic acid group. One common method includes:
Bromination: Starting with 1H-pyrazole, bromine is introduced at positions 3 and 5 using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.
Acetic Acid Introduction: The dibrominated pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The acetic acid moiety can be involved in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Scientific Research Applications
2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: It can be used to study the effects of brominated pyrazoles on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with methyl groups instead of bromine atoms.
2-(3,5-dichloro-1H-pyrazol-1-yl)acetic acid: Chlorine atoms instead of bromine atoms.
Uniqueness
2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its methyl or chlorine-substituted counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,5-dibromopyrazol-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O2/c6-3-1-4(7)9(8-3)2-5(10)11/h1H,2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOTZHXZCURKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1Br)CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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